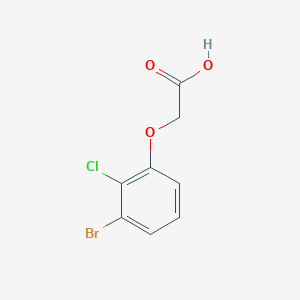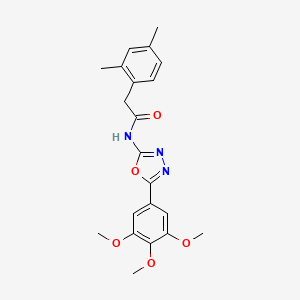![molecular formula C24H33N5O2 B2751332 Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 575471-37-3](/img/structure/B2751332.png)
Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives as Corrosion Inhibitors
Quinoxalines, including derivatives similar to the specified compound, have been explored for their corrosion inhibition properties. Quantum chemical calculations based on Density Functional Theory (DFT) were performed on quinoxaline compounds, indicating a relationship between molecular structure and inhibition efficiency. These findings suggest potential applications in protecting metals like copper from corrosion in acidic environments (Zarrouk et al., 2014).
Synthesis of Quinoxaline Derivatives
Another study highlighted a green and efficient method for synthesizing quinoxaline derivatives, demonstrating operational simplicity, mild reaction conditions, and minimal environmental impact. This research underlines the potential of quinoxaline compounds in various chemical synthesis applications, highlighting their versatility and the interest in developing sustainable synthesis methods (Lei et al., 2011).
Antimicrobial Activities of Quinoxaline Derivatives
Research into substituted 1,2,3-triazoles, a category which includes quinoxaline derivatives, has shown that these compounds possess antimicrobial properties. The synthesis and characterization of these compounds provided insights into their potential use in developing new antimicrobial agents (Holla et al., 2005).
Anticonvulsant Properties
A study on [1,2,4]Triazolo[4,3-a]quinoxaline derivatives revealed their potential as novel anticonvulsant agents. The synthesis of new quinoxaline derivatives and their characterization led to the identification of compounds with significant anticonvulsant activities, showcasing the therapeutic potential of such chemical structures in treating convulsions (Alswah et al., 2013).
Novel Synthesis Approaches
Innovative synthesis techniques for quinoline derivatives have been developed, involving quinoxaline compounds. These methods offer new pathways for creating diverse chemical structures, potentially useful in various pharmaceutical and chemical applications (Fahmy et al., 1984).
Eigenschaften
IUPAC Name |
heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-3-5-6-7-10-17-31-24(30)19(18-25)22-23(29-15-13-28(4-2)14-16-29)27-21-12-9-8-11-20(21)26-22/h8-9,11-12,19H,3-7,10,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTLCVCYBDIKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)

![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)
![2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B2751259.png)
![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)
![3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2751272.png)
